molecular formula C16H21N3OS B7588558 2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide

2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide

Cat. No. B7588558
M. Wt: 303.4 g/mol
InChI Key: NGUFYNZFCHZTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic drug. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B cell receptor signaling and is involved in the pathogenesis of various B cell malignancies.

Mechanism of Action

2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide selectively inhibits BTK, which is a key regulator of B cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that lead to B cell proliferation and survival. Inhibition of BTK by 2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide leads to the suppression of B cell receptor signaling and subsequent inhibition of B cell proliferation and survival.
Biochemical and physiological effects:
2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide has been shown to have potent antitumor activity in preclinical models of B cell malignancies. It has also demonstrated efficacy in the treatment of autoimmune diseases by suppressing autoantibody production and reducing inflammation. In addition, it has been shown to have minimal toxicity in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide in lab experiments include its high potency and selectivity for BTK, its ability to inhibit B cell receptor signaling, and its potential for use in the treatment of B cell malignancies and autoimmune diseases. However, one limitation of using 2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another potential direction is the investigation of its potential use in combination with other therapeutic agents for the treatment of B cell malignancies and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide and its potential for use in other disease indications.

Synthesis Methods

The synthesis of 2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide involves several steps. The first step is the synthesis of 2-(tert-butyl)-5-chlorothiazole, which is then reacted with 4-aminobenzyl alcohol to yield 2-(tert-butyl)-5-(4-(hydroxymethyl)phenyl)thiazole. This intermediate is then reacted with 4-(chloromethyl)phenylacetic acid to yield the final product, 2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide.

Scientific Research Applications

2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide has been extensively studied in scientific research due to its potential use as a therapeutic drug. It has been shown to be a potent and selective inhibitor of BTK and has demonstrated efficacy in preclinical models of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, it has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2-[4-[(2-tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-16(2,3)15-19-10-13(21-15)9-18-12-6-4-11(5-7-12)8-14(17)20/h4-7,10,18H,8-9H2,1-3H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUFYNZFCHZTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)CNC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide

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